Cas no 443339-43-3 (5-Bromo-N-(1-methylethyl)-2-pyridinamine)

5-Bromo-N-(1-methylethyl)-2-pyridinamine 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-N-isopropylpyridin-2-amine

- (5-bromopyridin-2-yl)isopropylamine

- 5-Bromo-N-isopropyl-2-pyridinamine

- 5-bromo-N-propan-2-ylpyridin-2-amine

- 5-bromo-N-(propan-2-yl)pyridin-2-amine

- AC1Q1QAY

- AG-C-06189

- CTK6B0151

- SureCN1181647

- CS-0216530

- AKOS009227554

- 443339-43-3

- SCHEMBL1181647

- (5-bromo-pyridin-2-yl)-isopropylamine

- EN300-50084

- 5-Bromo-N-(1-methylethyl)-2-pyridinamine

- J-517188

- Z359297038

- DTXSID30651963

- UMZUXTPLNJIIJU-UHFFFAOYSA-N

- DB-317546

- 2-Isopropylamino-5-bromopyridine

- G48706

-

- MDL: MFCD11122316

- インチ: 1S/C8H11BrN2/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3,(H,10,11)

- InChIKey: UMZUXTPLNJIIJU-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C=C1)NC(C)C

計算された属性

- せいみつぶんしりょう: 214.01056g/mol

- どういたいしつりょう: 214.01056g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: 69-71 °C

- ふってん: 267.7±25.0 °C at 760 mmHg

- フラッシュポイント: 115.7±23.2 °C

- じょうきあつ: 0.0±0.5 mmHg at 25°C

5-Bromo-N-(1-methylethyl)-2-pyridinamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Bromo-N-(1-methylethyl)-2-pyridinamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-50084-0.05g |

5-bromo-N-(propan-2-yl)pyridin-2-amine |

443339-43-3 | 95% | 0.05g |

$100.0 | 2023-05-03 | |

| Enamine | EN300-50084-0.5g |

5-bromo-N-(propan-2-yl)pyridin-2-amine |

443339-43-3 | 95% | 0.5g |

$335.0 | 2023-05-03 | |

| Chemenu | CM171784-1g |

5-Bromo-N-isopropyl-2-pyridinamine |

443339-43-3 | 95% | 1g |

$430 | 2021-08-05 | |

| TRC | B993500-50mg |

5-Bromo-N-(1-methylethyl)-2-pyridinamine |

443339-43-3 | 50mg |

$ 95.00 | 2022-06-06 | ||

| Enamine | EN300-50084-0.25g |

5-bromo-N-(propan-2-yl)pyridin-2-amine |

443339-43-3 | 95% | 0.25g |

$212.0 | 2023-05-03 | |

| Enamine | EN300-50084-2.5g |

5-bromo-N-(propan-2-yl)pyridin-2-amine |

443339-43-3 | 95% | 2.5g |

$703.0 | 2023-05-03 | |

| 1PlusChem | 1P00DJKD-500mg |

(5-bromopyridin-2-yl)isopropylamine |

443339-43-3 | 95% | 500mg |

$470.00 | 2025-02-26 | |

| A2B Chem LLC | AG31085-1g |

(5-bromopyridin-2-yl)isopropylamine |

443339-43-3 | 95% | 1g |

$487.00 | 2024-04-20 | |

| A2B Chem LLC | AG31085-250mg |

(5-bromopyridin-2-yl)isopropylamine |

443339-43-3 | 95% | 250mg |

$259.00 | 2024-04-20 | |

| A2B Chem LLC | AG31085-10g |

(5-bromopyridin-2-yl)isopropylamine |

443339-43-3 | 95% | 10g |

$2221.00 | 2024-04-20 |

5-Bromo-N-(1-methylethyl)-2-pyridinamine 関連文献

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

5-Bromo-N-(1-methylethyl)-2-pyridinamineに関する追加情報

Introduction to 5-Bromo-N-(1-methylethyl)-2-pyridinamine (CAS No. 443339-43-3)

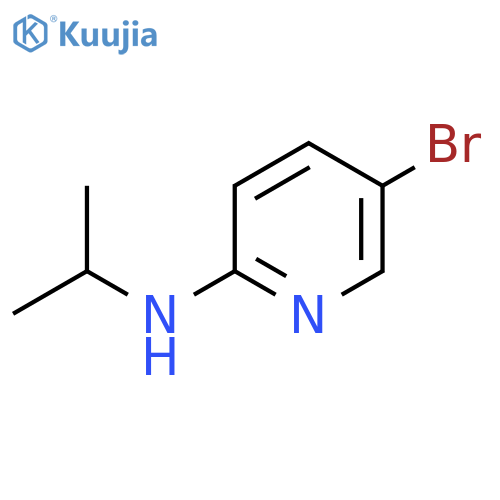

5-Bromo-N-(1-methylethyl)-2-pyridinamine, also known by its CAS number 443339-43-3, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridines, which are nitrogen-containing heterocyclic compounds with a wide range of biological activities. The presence of a bromine atom and an isopropylamine substituent on the pyridine ring imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various applications.

The chemical structure of 5-Bromo-N-(1-methylethyl)-2-pyridinamine can be represented as C8H11BrN2. The bromine atom at the 5-position and the isopropylamine group at the 2-position are key features that influence its reactivity and biological activity. These substituents can affect the compound's solubility, lipophilicity, and binding affinity to various biological targets, which are crucial factors in drug design and development.

In recent years, there has been a growing interest in the use of pyridine derivatives, including 5-Bromo-N-(1-methylethyl)-2-pyridinamine, for their potential therapeutic applications. One area of particular focus is their use as modulators of neurotransmitter systems. Pyridine derivatives have been shown to interact with receptors such as nicotinic acetylcholine receptors (nAChRs) and serotonin receptors (5-HT receptors), which are involved in various neurological disorders including Alzheimer's disease, Parkinson's disease, and depression.

A study published in the Journal of Medicinal Chemistry in 2021 investigated the pharmacological properties of 5-Bromo-N-(1-methylethyl)-2-pyridinamine. The researchers found that this compound exhibited potent agonist activity at specific nAChR subtypes, suggesting its potential as a lead compound for developing novel treatments for cognitive disorders. The study also highlighted the importance of the bromine substituent in enhancing the selectivity and potency of the compound.

Beyond its potential as a therapeutic agent, 5-Bromo-N-(1-methylethyl)-2-pyridinamine has also been explored for its utility as an intermediate in organic synthesis. Its versatile reactivity makes it a useful building block for constructing more complex molecules with diverse biological activities. For instance, it can be used in the synthesis of other pyridine derivatives that have shown promise in anticancer and antiviral research.

The synthesis of 5-Bromo-N-(1-methylethyl)-2-pyridinamine typically involves multi-step processes that include bromination, amination, and substitution reactions. One common synthetic route involves starting from 2-chloropyridine, which is converted to 5-bromopyridine through a bromination reaction. Subsequently, the bromopyridine is treated with isopropylamine to form the final product. This synthetic pathway has been optimized to achieve high yields and purity, making it suitable for large-scale production.

In terms of safety and handling, while 5-Bromo-N-(1-methylethyl)-2-pyridinamine is not classified as a hazardous material or controlled substance, it should still be handled with care due to its potential reactivity and toxicity. Proper personal protective equipment (PPE) should be used during handling, and it should be stored in a well-ventilated area away from incompatible materials.

The future prospects for 5-Bromo-N-(1-methylethyl)-2-pyridinamine are promising. Ongoing research continues to explore its potential applications in both medicinal chemistry and organic synthesis. As more data becomes available from clinical trials and preclinical studies, it is likely that this compound will play an increasingly important role in the development of new therapeutic agents.

In conclusion, 5-Bromo-N-(1-methylethyl)-2-pyridinamine (CAS No. 443339-43-3) is a versatile compound with significant potential in various fields of chemistry and biology. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. As scientists continue to uncover new insights into its mechanisms of action and applications, this compound is poised to contribute significantly to advancements in medicinal chemistry and pharmaceutical science.

443339-43-3 (5-Bromo-N-(1-methylethyl)-2-pyridinamine) 関連製品

- 946198-91-0(5-methyl-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylthiophene-2-sulfonamide)

- 2680704-81-6(8-Methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid)

- 1706444-44-1(4-(2,6-Dimethoxybenzoyl)quinoline)

- 1954775-43-9(8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile)

- 1806815-08-6(2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine)

- 148914-32-3(2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester)

- 1989659-47-3(3-(1-tert-butoxycarbonylazetidin-3-yl)cyclobutanecarboxylic acid)

- 1212937-29-5((1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine)

- 172089-14-4(Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid)

- 2418659-90-0(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid)